N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-18-19(12-16)27-13-21-18/h5-10,12-14H,2-4,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEUZQIFBOCKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a benzothiazole moiety, a sulfonamide linkage, and a piperidine ring, which contribute to its biological activity. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.5 g/mol. The structural characteristics include:
- Benzothiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Enhances the pharmacological profile of the compound by facilitating interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- The compound has shown the ability to inhibit specific enzymes crucial for various biochemical pathways. For instance, benzothiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play significant roles in inflammation and pain pathways.
-
Antimicrobial Activity :
- Similar compounds have demonstrated efficacy against pathogens like Mycobacterium tuberculosis by targeting essential enzymes for bacterial survival. This suggests that this compound may exhibit similar antimicrobial properties.
-
Neuroprotective Effects :
- Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neurotoxic pathways.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity :
- Inhibition Studies :
- Neuroprotective Studies :
Comparative Analysis
To understand the uniqueness and efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-5-yl)-4-(piperidin-sulfonyl)benzamide | Structure | Antimicrobial, anticancer |
| N-(benzo[d]thiazol-2-yl)-4-(methylpiperidin-sulfonyl)benzamide | Structure | Enzyme inhibition |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Cell Line Testing : Analogs in were evaluated in diverse cancer models (e.g., SKOV-3, MDA-MB-468), hinting at possible anticancer mechanisms for the target compound .
- Physical Data Limitations: Neither the target compound nor the morpholino analog () have reported melting points, solubility, or bioactivity data, underscoring the need for further experimental characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
